N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide
Description
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone (C12H25CONH–) linked to a stereospecific (3R)-2,6-dioxooxan-3-yl substituent. The dioxooxan moiety introduces a rigid, cyclic ketone structure, distinguishing it from simpler alkyl or hydroxyalkyl-substituted dodecanamides.
Properties
CAS No. |
434898-72-3 |
|---|---|
Molecular Formula |
C17H29NO4 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(3R)-2,6-dioxooxan-3-yl]dodecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m1/s1 |
InChI Key |
HTDNEFOQUKDGBS-CQSZACIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H]1CCC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide can be achieved through the reaction of lauroyl chloride with diglycolamine, followed by the addition of one ethylene oxide to coconut monoethanolamide . This method involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological targets. In industry, it is used in the formulation of various products, including surfactants and detergents .
Mechanism of Action
The mechanism of action of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide with key analogs:
| Compound Name (IUPAC) | CAS No. | Key Functional Groups | Primary Applications | Molecular Formula |
|---|---|---|---|---|
| This compound | Not provided | Amide, cyclic diketone | Research (hypothesized) | C17H27NO4 |
| N-(2-hydroxyethyl)dodecanamide (Lauramide MEA) | 142-78-9 | Amide, hydroxyethyl | Cosmetic antistatic agent | C14H29NO2 |
| N-(2-hydroxypropyl)dodecanamide (Lauramide MIPA) | 142-54-1 | Amide, hydroxypropyl | Cosmetic viscosity controller | C15H31NO2 |
| (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide | 46, 3688–3695 | Amide, dihydroxy phenylpropyl | Ceramide trafficking inhibitor | C22H37NO3 |
Key Observations :
- Functional Groups : The target compound’s cyclic diketone group contrasts with the hydroxyalkyl (Lauramide MEA/MIPA) or aromatic diol (ceramide analog) substituents. This structural rigidity may reduce solubility in polar solvents compared to Lauramide derivatives but enhance stability in hydrophobic environments .
- Applications : Lauramide derivatives are widely used in cosmetics for antistatic and surfactant properties, whereas the ceramide analog () demonstrates bioactivity in lipid trafficking, highlighting the role of stereochemistry in biological targeting .
Physicochemical and Spectroscopic Properties
- Spectroscopy : Poly(dodecanamide) analogs () show characteristic amide I and II bands in IR spectra (~1640 cm<sup>−1</sup> and ~1540 cm<sup>−1</sup>) and Raman peaks at ~1660 cm<sup>−1</sup> (C=O stretch). The target compound’s cyclic diketone may introduce additional carbonyl signals (~1700–1750 cm<sup>−1</sup>) in IR/Raman spectra .
- Lipid Solubility : Unlike Lauramide MEA/MIPA, which are amphiphilic due to hydroxyalkyl groups, the target compound’s cyclic diketone may reduce hydrophilicity, aligning it more with lipid-soluble research compounds like the ceramide analog .
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